alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol
Overview
Description
BIIK-0277 is a β2-adrenoceptor agonist. Bronchodilator; tocolytic. Levalbuterol USP Related Compound E.
Mechanism of Action
Target of Action
BIIK-0277 is primarily a β2-adrenoceptor agonist . The β2-adrenoceptors are a class of adrenergic receptors, which are primarily found in the lungs, vascular smooth muscle, and skeletal muscle. They play a crucial role in mediating bronchodilation and vasodilation.
Mode of Action
As a β2-adrenoceptor agonist, BIIK-0277 binds to the β2-adrenoceptors, mimicking the action of adrenaline and noradrenaline, the body’s natural catecholamines. This binding triggers a cascade of biochemical reactions that lead to the relaxation of smooth muscle in the airways and blood vessels, resulting in bronchodilation and vasodilation .
Biochemical Pathways
The activation of β2-adrenoceptors by BIIK-0277 stimulates the production of cyclic adenosine monophosphate (cAMP) via the activation of adenylate cyclase. The increased cAMP levels then lead to the activation of protein kinase A (PKA), which phosphorylates and inhibits myosin light-chain kinase, leading to smooth muscle relaxation .
Pharmacokinetics
It is also likely to be metabolized in the liver and excreted in the urine .
Result of Action
The primary result of BIIK-0277’s action is the relaxation of smooth muscle in the airways and blood vessels, leading to bronchodilation and vasodilation. This can help to alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major problem .
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(ethoxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-5-19-10-12-8-11(6-7-13(12)17)14(18)9-16-15(2,3)4/h6-8,14,16-18H,5,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFGJJYAMPXTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754926-25-5 | |
Record name | BIIK-0277 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754926255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIIK-0277 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71AVI2IB2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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